molecular formula C11H16N2O2 B2716188 2-Amino-3-[benzyl(methyl)amino]propanoic acid CAS No. 202979-87-1

2-Amino-3-[benzyl(methyl)amino]propanoic acid

Cat. No.: B2716188
CAS No.: 202979-87-1
M. Wt: 208.261
InChI Key: MGCDXWYTCUSGKK-UHFFFAOYSA-N
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Description

Classification within Non-Proteinogenic Amino Acids

2-Amino-3-[benzyl(methyl)amino]propanoic acid belongs to the broad category of non-proteinogenic amino acids, defined as α-amino acids not incorporated into proteins through ribosomal translation. Unlike its proteinogenic counterparts, this compound features a tertiary amine structure formed through N-benzyl and N-methyl substitutions on the β-nitrogen atom (Figure 1). Such modifications preclude its participation in standard peptide bond formation while enabling unique molecular interactions.

The compound shares structural homology with neuroactive amino acids like β-N-methylamino-L-alanine (BMAA), which contains a methylated β-amino group but lacks the aromatic benzyl substitution. This distinction positions 2-amino-3-[benzyl(methyl)amino]propanoic acid as a hybrid molecule combining features of both excitatory neurotransmitters and hydrophobic amino acid derivatives. Its classification aligns with synthetic non-proteinogenic analogs designed for studying amino acid transport systems and enzymatic specificity.

Table 1: Comparative Structural Features of Selected Non-Proteinogenic Amino Acids

Compound Molecular Formula Key Functional Groups Biological Relevance
2-Amino-3-[benzyl(methyl)amino]propanoic acid C₁₁H₁₆N₂O₂ Benzyl, methylamine, carboxyl Enzyme inhibition studies
β-N-Methylamino-L-alanine (BMAA) C₄H₁₀N₂O₂ Methylamine, carboxyl Neurotoxicity mechanisms
β-Alanine C₃H₇NO₂ β-amino group, carboxyl Carnosine biosynthesis

Historical Development of Research

Initial synthetic reports of 2-amino-3-[benzyl(methyl)amino]propanoic acid emerged from pharmaceutical chemistry laboratories in the early 2000s, with PubChem records dating its first registration to October 2006. Early research focused on its potential as a chiral building block for peptidomimetic compounds, capitalizing on the steric bulk provided by the benzyl-methylamine moiety. Between 2010-2020, investigations expanded to explore its:

  • Capacity to modulate amino acid decarboxylase activity
  • Effects on γ-aminobutyric acid (GABA) receptor binding kinetics
  • Role in stabilizing α-helical conformations in synthetic peptides

The compound's structural complexity spurred advancements in asymmetric synthesis techniques, particularly in achieving high enantiomeric purity of the α-carbon center. Recent modifications (2020-2025) have produced halogenated derivatives for use in X-ray crystallography studies of membrane transport proteins.

Structural Significance in Amino Acid Research

The molecule's architecture presents three critical structural innovations:

  • Tertiary Amine Configuration : The N-benzyl-N-methyl group creates a sterically hindered environment that disrupts typical hydrogen-bonding patterns observed in proteinogenic amino acids.
  • Aromatic-Hydrophobic Moiety : The benzyl side chain introduces significant hydrophobicity (logP ≈ 1.8) while maintaining partial solubility in aqueous buffers.
  • Chiral Center Preservation : Despite extensive N-substitution, the α-carbon retains its L-configuration, enabling studies on stereospecific enzyme recognition.

Crystallographic analysis reveals a bent conformation where the benzyl group orients perpendicular to the amino acid backbone, creating a molecular "hook" structure. This spatial arrangement has implications for designing transition-state analogs targeting aminotransferase enzymes.

Figure 1: Structural Comparison to Proteinogenic Amino Acids

Proteinogenic Alanine:          CH₃-CH(NH₂)-COOH  
Target Compound:                C₆H₅-CH₂-N(CH₃)-CH(NH₂)-COOH  

The benzyl-methylamine extension increases van der Waals volume by 42% compared to alanine, dramatically altering molecular recognition profiles.

Theoretical Importance in Biochemical Studies

Three key theoretical frameworks benefit from studies of this compound:

  • Enzyme Active Site Modeling : The steric bulk challenges aminoacyl-tRNA synthetase discrimination mechanisms, providing insights into translational fidelity.
  • Membrane Transport Dynamics : Its hydrophobic character tests predictions of amino acid transporter substrate specificity, particularly in LAT1 and ASCT2 systems.
  • Allosteric Modulation : Preliminary molecular docking simulations suggest potential binding to allosteric sites on glutamate dehydrogenase (KD ≈ 18 μM).

Quantum mechanical calculations of the protonation states reveal unusual behavior: while the α-amine (pKa ≈ 9.2) and carboxyl (pKa ≈ 2.4) groups follow typical amino acid trends, the tertiary β-amine remains unprotonated under physiological conditions. This creates a permanent positive charge distribution that may influence ionic interactions in binding pockets.

Ongoing research explores its utility as a:

  • Fluorescent probe substrate through benzyl ring derivatization
  • Zinc chelator in metalloprotease inhibition studies
  • Template for designing irreversible enzyme inhibitors via Michael addition chemistry

Properties

IUPAC Name

2-amino-3-[benzyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDXWYTCUSGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[benzyl(methyl)amino]propanoic acid can be achieved through several methods. One common approach involves the alkylation of alanine with benzyl(methyl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group of alanine, followed by the addition of benzyl(methyl)amine .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-[benzyl(methyl)amino]propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[benzyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(methyl)ketone derivatives, while reduction can produce benzyl(methyl)amine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-[benzyl(methyl)amino]propanoic acid is being explored for its potential as a therapeutic agent in treating neurological disorders. Its ability to modulate neurotransmitter activity suggests it may influence pathways related to mood and cognition, making it a candidate for conditions such as depression and anxiety disorders.

Biochemical Pathways

Research indicates that this compound can interact with specific molecular targets, including receptors involved in neurotransmission. These interactions may lead to altered synaptic transmission, which is crucial for understanding its therapeutic benefits.

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. The presence of both methyl and benzyl groups allows for various modifications that can enhance the efficacy of synthesized compounds.

Neuropharmacological Studies

Studies have shown that 2-Amino-3-[benzyl(methyl)amino]propanoic acid may enhance the ability to cross the blood-brain barrier due to its lipophilic nature. This property is vital for developing drugs targeting central nervous system disorders.

Case Study 1: Neurotransmitter Modulation

In a study focusing on the modulation of neurotransmitter activity, researchers found that 2-Amino-3-[benzyl(methyl)amino]propanoic acid significantly influenced synaptic transmission in animal models. This effect was linked to changes in mood-related behaviors, suggesting its potential use in treating mood disorders.

Case Study 2: Synthesis Applications

Another study demonstrated the utility of this compound in synthesizing novel pharmaceutical agents. By modifying the benzyl group, researchers were able to create derivatives with enhanced biological activity against specific targets, showcasing its versatility as a scaffold in drug development .

Mechanism of Action

The mechanism of action of 2-Amino-3-[benzyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic-Substituted Analogous Amino Acids

2-Amino-3-(1-naphthyl)propanoic Acid (Compound 3b)
  • Structure: The β-position is substituted with a naphthyl group instead of benzyl(methyl)amino.
  • Synthesis : Prepared via alkylation of pseudoephedrine-derived amides, yielding 76% product with m.p. 185–186°C .
(S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid (Compound 25)
  • Structure : Incorporates a pyrazole ring bearing nitrophenyl and phenyl substituents.
  • Synthesis : Involves regioselective condensation/aza-Michael reactions .
  • Key Differences : The pyrazole heterocycle introduces hydrogen-bonding and charge-transfer capabilities, which are absent in the target compound.

Table 1: Aromatic-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Key Feature Reference
Target compound Benzyl(methyl)amino 236.3 Mixed alkyl/aromatic
2-Amino-3-(1-naphthyl)propanoic acid Naphthyl 215.2 Extended aromaticity
Compound 25 Pyrazole-nitrophenyl 439.4 Heterocyclic charge transfer

Heterocyclic and Sulfur-Containing Derivatives

(2R)-2-Amino-3-(((2-chlorophenyl)(diphenyl)methyl)sulfanyl)propanoic Acid (Compound 11)
  • Structure : Features a sulfanyl group linked to a bulky diphenylmethyl-chlorophenyl moiety.
  • Key Differences : The sulfur atom enhances metal-binding capacity, making it relevant for enzyme inhibition (e.g., metallo-β-lactamases) .
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic Acid (CAS 110121-31-8)
  • Structure : Benzothiazole substituent at the β-position.
  • Applications : Benzothiazole derivatives are explored for antimycobacterial activity .

Table 2: Sulfur-Containing and Heterocyclic Analogs

Compound Substituent Molecular Weight (g/mol) Biological Relevance Reference
Target compound Benzyl(methyl)amino 236.3 Peptide modification
Compound 11 Sulfanyl-diphenylmethyl 485.0 Metal chelation
CAS 110121-31-8 Benzothiazole 236.3 Antimicrobial activity

Fluorinated and Charged Derivatives

3-[(3-Fluorobenzyl)amino]propanoic Acid (CAS 1336086-97-5)
  • Structure : Fluorine atom on the benzyl group.
  • Impact: Fluorination increases electronegativity and metabolic stability compared to the non-fluorinated target compound .
2-Amino-3-(1H-1,2,3-triazol-4-yl)propanoic Acid (Compound 56)
  • Structure : Triazole substituent replacing histidine’s imidazole.
  • Properties: Positively charged at physiological pH, unlike the neutral benzyl(methyl)amino group .

Table 3: Fluorinated and Charged Analogs

Compound Substituent Charge at pH 7.4 Key Feature Reference
Target compound Benzyl(methyl)amino Neutral Lipophilic
CAS 1336086-97-5 3-Fluorobenzyl Neutral Enhanced stability
Compound 56 Triazole Positive Catalytic mimicry

Sulfur-Bridged and Chelating Derivatives

2-Amino-3-(1,2-dicarboxyethylthio)propanoic Acid (Isolated from Amanita spp.)
  • Structure : Thioether bridge with dicarboxyethyl groups.
  • Activity : Acts as an NMDA receptor antagonist, highlighting the role of sulfur in neuroactivity .
N-Acetyldjenkolic Acid
  • Structure : Contains a sulfanyl-methylthio group.
  • Comparison : The additional carboxylic acid groups enhance water solubility and metal chelation compared to the target compound .

Biological Activity

2-Amino-3-[benzyl(methyl)amino]propanoic acid, with the molecular formula C₁₁H₁₆N₂O₂, is an amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by a propanoic acid backbone, an amino group, and a benzyl(methyl)amino substituent, which enhance its lipophilicity and ability to cross the blood-brain barrier. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Weight : Approximately 208.26 g/mol
  • IUPAC Name : 2-Amino-3-[benzyl(methyl)amino]propanoic acid
  • Structure : The compound features both a methyl and benzyl group, contributing to its unique steric and electronic properties.

Neuropharmacological Effects

Research indicates that 2-Amino-3-[benzyl(methyl)amino]propanoic acid may act as a neurotransmitter modulator, influencing pathways related to mood and cognition. The presence of the benzyl group is hypothesized to enhance its ability to penetrate the central nervous system, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.

Interaction with Biological Targets

The compound has been shown to interact with various neurotransmitter receptors, potentially modulating synaptic transmission. Studies suggest that it may influence receptor activity associated with neurotransmission pathways, which could lead to therapeutic benefits in mood disorders. However, further studies are necessary to fully elucidate its interaction profile and therapeutic potential.

Synthesis Methods

Several synthesis methods have been reported for 2-Amino-3-[benzyl(methyl)amino]propanoic acid:

  • Boc Protection Method : Involves the use of Boc-groups for dual protection of amines and amides.
  • Reductive Alkylation : Utilizes sodium cyanoborohydride for the final compound formation.
  • Direct Amination : Employs direct amination techniques to introduce the benzyl(methyl)amino group.

Each method varies in yield and purity, impacting the compound's overall effectiveness in biological applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-3-[benzyl(methyl)amino]propanoic acidC₁₁H₁₆N₂O₂Benzyl group enhances lipophilicity; unique structure
2-Amino-3-benzylaminopropanoic acidC₁₁H₁₅N₂O₂Lacks methyl substitution; less sterically hindered
3-(Benzylamino)-propanoic acidC₉H₁₂N₂O₂No amino group at position 2; different reactivity
N-Methyl-2-amino-3-propanoic acidC₇H₁₅N₂O₂Methyl substitution at nitrogen; simpler structure

This table illustrates how the structural features of 2-Amino-3-[benzyl(methyl)amino]propanoic acid contribute to its distinct biological activity compared to related compounds.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study highlighted the compound's potential as a modulator of glutamate receptors, which are critical in synaptic plasticity and cognitive functions. Behavioral assays indicated significant effects on locomotion and anxiety-like behaviors in rodent models when administered at specific dosages.
  • Therapeutic Applications : In vitro studies demonstrated that 2-Amino-3-[benzyl(methyl)amino]propanoic acid could effectively inhibit certain receptor pathways linked to mood disorders. Further research is warranted to explore its efficacy in clinical settings.
  • Safety Profile : Toxicological assessments showed that at therapeutic doses, the compound exhibited a favorable safety profile with minimal adverse effects reported in animal models.

Q & A

Q. What established synthetic routes are available for 2-Amino-3-[benzyl(methyl)amino]propanoic acid and its derivatives?

  • Methodology : A multi-step synthesis involves: (i) Condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate in ethanol under reflux (80–88% yield). (ii) Selective reduction with NaBH₄ in acetonitrile (85–90% yield). (iii) Acid hydrolysis with concentrated HCl to remove protecting groups (70–75% yield) .
  • Key Reagents : NaBH₄ for selective reduction, HCl for deprotection.
  • Table : Synthetic steps and conditions from Scheme 1 ( ):
StepReagents/ConditionsYield (%)
CondensationEtOH, reflux, 2h80–88
ReductionNaBH₄, CH₃CN, 0°C–RT85–90
HydrolysisConc. HCl, reflux, 8h70–75

Q. How is structural integrity confirmed for synthesized 2-Amino-3-[benzyl(methyl)amino]propanoic acid derivatives?

  • Analytical Techniques :
  • NMR spectroscopy for confirming substituent positions and stereochemistry.
  • IR spectroscopy to verify functional groups (e.g., C=O stretching at 1731 cm⁻¹).
  • Mass spectrometry for molecular weight validation .

Q. What preliminary biological activities have been reported for this compound?

  • Antimycobacterial Activity : Derivatives show inhibitory effects against Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) strains.
  • Cytotoxicity : Non-toxic to human HUVECs, HeLa, and HCT 116 cells at tested concentrations, suggesting selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Variables to Test :
  • Solvent Polarity : Acetonitrile vs. methanol for NaBH₄ reduction ( shows CH₃CN improves selectivity).
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) for intermediate steps.
  • Temperature : Controlled reflux (80–90°C) to minimize side reactions .

Q. What strategies are used to study structure-activity relationships (SAR) for antimycobacterial activity?

  • Methodology : (i) Substituent Variation : Modify aryl groups (e.g., Br, Cl, F, CH₃) on the thiazole ring to assess electronic effects. (ii) Biological Assays : Compare MIC values against MTB and BCG strains.
  • Example : Fluorine-substituted derivatives (5d) showed enhanced activity due to increased lipophilicity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Troubleshooting Steps : (i) Assay Validation : Ensure consistent inoculum size (e.g., 10⁶ CFU/mL for MTB) and incubation time (7 days). (ii) Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results. (iii) Cytotoxicity Controls : Use HUVEC cells to rule out host-cell toxicity masking antimycobacterial effects .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

  • Approaches :
  • Molecular Docking : Predict binding to mycobacterial enzymes (e.g., InhA or KasA).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity with MIC values .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in vivo efficacy?

  • Potential Factors :
  • Metabolic Instability : Rapid hydrolysis of the benzyl(methyl)amino group in vivo (test via liver microsome assays).
  • Permeability : Modify logP via pro-drug strategies (e.g., esterification of the carboxylic acid) .

Comparative Studies

Q. How does 2-Amino-3-[benzyl(methyl)amino]propanoic acid compare to structurally similar amino acids in biological activity?

  • Case Study :
  • Thiazole vs. Pyrazole Derivatives : Thiazole-containing analogs () exhibit higher antimycobacterial activity than pyrazole-based compounds () due to enhanced target affinity.
  • Functional Group Impact : The benzyl(methyl)amino group improves lipophilicity vs. hydroxyethyl substituents () .

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